N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenoxy group, and an oxolan-2-yl group
Properties
Molecular Formula |
C22H27FN2O3 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(4-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H27FN2O3/c1-24(2)19-9-5-17(6-10-19)14-25(15-21-4-3-13-27-21)22(26)16-28-20-11-7-18(23)8-12-20/h5-12,21H,3-4,13-16H2,1-2H3 |
InChI Key |
RXSXBWVDIFPOOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of reagents such as sodium borohydride (NaBH4) for reduction reactions and catalysts like lithium aluminum hydride (LiAlH4) for the reduction of nitriles and amides . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, hydrogen peroxide (H2O2)
Reducing agents: NaBH4, LiAlH4
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group may facilitate binding to certain receptors or enzymes, while the fluorophenoxy group can enhance the compound’s stability and bioavailability. The oxolan-2-yl group may contribute to the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyldiphenylphosphine: A compound with similar structural features but different functional groups.
4-Dimethylaminopyridine (DMAP): Known for its catalytic properties in acylation reactions.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-FLUOROPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
